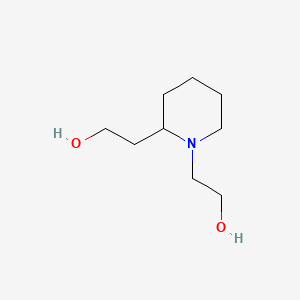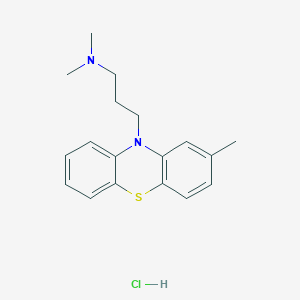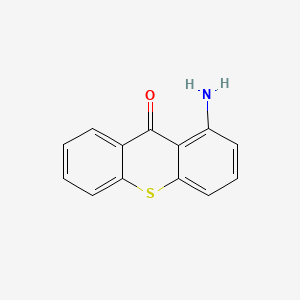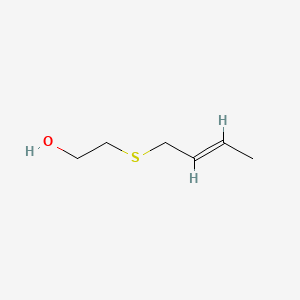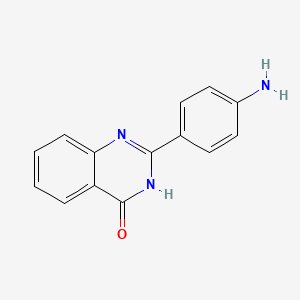
2-(4-Aminophenyl)-3,4-Dihydroquinazolin-4-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 252181 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biochemical research and has been studied for its effects on different biological pathways.
Preparation Methods
The synthesis of NSC 252181 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups.
Purification Steps: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
NSC 252181 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction is used to reduce specific functional groups, which can be crucial for certain applications.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of NSC 252181.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 252181 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is studied for its effects on cellular processes and has been used in experiments to understand cell signaling and metabolism.
Medicine: NSC 252181 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It has applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NSC 252181 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to affect processes such as protein synthesis and enzyme activity.
Comparison with Similar Compounds
NSC 252181 can be compared with other similar compounds to highlight its uniqueness:
NSC 125973: This compound has a different mechanism of action and is used in different therapeutic areas.
NSC 515776: Known for its role in inhibiting specific enzymes, it differs from NSC 252181 in its molecular targets.
NSC 8500: This compound has a similar structure but is used in different types of chemical reactions.
The uniqueness of NSC 252181 lies in its specific applications and the particular biochemical pathways it affects, making it a valuable compound for research and development.
Properties
CAS No. |
17329-27-0 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,15H2,(H,16,17,18) |
InChI Key |
PHQBXCTZDRMXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



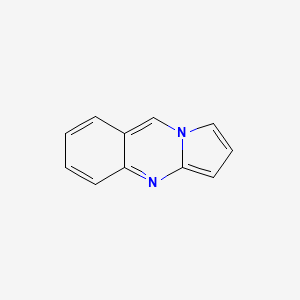
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
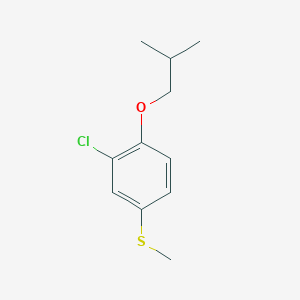
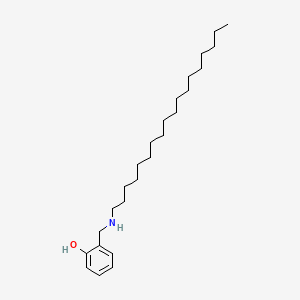
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)


